molecular formula C18H19FN2O4S B2410860 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170790-06-3

3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2410860
CAS No.: 1170790-06-3
M. Wt: 378.42
InChI Key: NXEKOKFOWPDPBE-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical entity notable for its complex structure, which suggests potential utility across various fields of scientific research and industrial applications. This compound includes several functional groups—fluorine, methoxyacetyl, tetrahydroquinolin, and benzenesulfonamide—each contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis techniques. Initial steps may include the preparation of intermediate compounds such as 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline and 3-fluorobenzenesulfonyl chloride. These intermediates then undergo nucleophilic substitution reactions, coupling reactions, and protective group strategies to achieve the desired final product. Reaction conditions, such as the choice of solvent (e.g., dichloromethane or ethanol), temperature (ranging from 0°C to 100°C), and catalysts or reagents (e.g., bases like triethylamine or acids like hydrochloric acid), play critical roles in optimizing the yield and purity of the compound.

Industrial Production Methods

For large-scale production, continuous flow synthesis and automated reactors can streamline the process, ensuring consistent quality and efficiency. Industrial methods might also employ microwave-assisted synthesis or ultrasonic irradiation to enhance reaction rates and reduce production times.

Chemical Reactions Analysis

Types of Reactions

The compound 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is subject to various chemical reactions, such as:

  • Oxidation and Reduction: The methoxyacetyl group may undergo oxidation reactions using agents like potassium permanganate, yielding carboxylic acids. Conversely, reduction reactions could employ hydrogenation or metal hydrides (e.g., sodium borohydride).

  • Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts like palladium on carbon or bases like sodium hydride.

Common Reagents and Conditions

Typical reagents include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (hydrogen gas, sodium borohydride), and coupling reagents (N,N'-dicyclohexylcarbodiimide for amide formation). Reaction conditions such as pH, temperature, and solvent choice are crucial for directing the desired transformation.

Major Products

Major products depend on the specific reactions undertaken. For instance, oxidation of the methoxyacetyl group yields carboxylic acids, while nucleophilic substitution on the sulfonamide group might produce various derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules or as a functional moiety in material science applications.

Biology

In biology, it might act as a probe for studying enzyme-substrate interactions due to its diverse functional groups.

Medicine

In medicine, derivatives of this compound could be explored for their potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of novel polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group, for example, can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, effectively blocking the active site. The fluorine atom can enhance binding affinity and metabolic stability, making the compound more effective in its biological roles.

Comparison with Similar Compounds

Unique Features

The presence of a tetrahydroquinoline moiety coupled with a fluorinated benzenesulfonamide and a methoxyacetyl group distinguishes 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide from other compounds. This unique arrangement confers specific chemical and biological properties.

Similar Compounds

  • 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

  • 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

  • 3-fluoro-N-(1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

These compounds share similar structural frameworks but vary in their substituents, which can alter their reactivity and applications.

This detailed exploration of this compound showcases its complex synthesis, diverse reactivity, and broad range of applications in scientific research and industry.

Properties

IUPAC Name

3-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-12-18(22)21-9-3-4-13-7-8-15(11-17(13)21)20-26(23,24)16-6-2-5-14(19)10-16/h2,5-8,10-11,20H,3-4,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEKOKFOWPDPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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